2,6-Dinitrotoluene
Overview
Description
2,6-Dinitrotoluene is an organic compound with the molecular formula C7H6N2O4. It is one of the six isomers of dinitrotoluene, characterized by the presence of two nitro groups attached to the benzene ring at the 2 and 6 positions relative to the methyl group. This compound appears as a yellow to reddish crystalline solid at room temperature and is primarily used as an intermediate in the production of other chemicals, particularly in the manufacture of toluene diisocyanate, which is a precursor for polyurethane foams .
Mechanism of Action
2,6-DNT is potent hepatocarcinogen in Fischer 344 rats, whereas 2,4-dinitrotoluene is believed to be noncarcinogenic. Neither 2,6-DNT nor 2,4-dinitrotoluene is carcinogenic in the strain A mouse lung bioassay. The ip administration of 2,6-DNT or 2,4-dinitrotoluene (150 mg/kg each) to Fischer 344 rats resulted, after 24 hr, in covalent binding to DNA of the liver (131.1 to 259.9 pmol 2,6-DNT/mg DNA; 215.4 to 226.8 pmol 2,4-dinitrotoluene/mg DNA), and lower binding to DNA of the lung and the intestine (14.9 to 22.7 pmol 2,6-DNT/mg DNA; 45.0 to 75.0 pmol 2,6-DNT/mg DNA). Similar treatment of A/J mice resulted in lower binding in the liver (25.9 to 31.9 pmol 2,6-DNT/mg DNA; 42.6 to 58.9 pmol 2,4-dinitrotoluene/mg DNA), no detectable binding of 2,6-DNT in extrahepatic tissues and low amounts of binding of 2,4-dinitrotoluene to lung and intestinal DNA (9.7 to 39.0 pmol/mg DNA). Covalent binding of the noncarcinogenic isomeric 2,4-dinitrotoluene to DNA of various tissues of both species suggests that factors other than binding to DNA determine the ultimate carcinogenic effect of these cmpd.
... Sprague-Dawley female rats were exposed via gavage to one of five concentrations of one of five nitrotoluenes [2,4,6-trinitrotoluene (TNT), 2-amino-4,6-dinitrotoluene (2ADNT) 4-amino-2,6-dinitrotoulene (4ADNT), 2,4-dinitrotoluene (2,4DNT) and 2,6-dinitrotoluene (2,6DNT)] with necropsy and tissue collection at 24 or 48 hr. Gene expression profile results correlated well with clinical data and liver histopathology that lead to the concept that hematotoxicity was followed by hepatotoxicity. Overall, 2,4DNT, 2,6DNT and TNT had stronger effects than 2ADNT and 4ADNT. Common functional terms, gene expression patterns, pathways and networks were regulated across all nitrotoluenes. These pathways included NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling and metabolism of xenobiotics by cytochrome P450. One biological process common to all compounds, lipid metabolism, was found to be impacted both at the transcriptional and lipid production level. ...
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dinitrotoluene are not fully understood. It has been suggested that it may interact with certain enzymes and proteins. For example, a study found that this compound could be reduced by the Mtr respiratory pathway, a transmembrane electron transport chain . The key proteins involved in this process were identified as CymA and NfnB .
Cellular Effects
Exposure to high levels of this compound may affect various types of cells and cellular processes . It has been linked to adverse effects in the nervous system and the blood . In animal studies, it has been shown to cause damage to the lungs, anemia, and damage to the nervous system, male reproductive system, and liver .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a relatively long half-life in aquatic systems, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal studies, the effects of this compound have been shown to vary with different dosages . High doses of this compound have been linked to toxic or adverse effects .
Metabolic Pathways
It has been suggested that it may interact with certain enzymes or cofactors .
Transport and Distribution
This compound does not strongly bind to soil and can move from soil into groundwater, where it can contaminate drinking water . This suggests that it may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that it can be transported in surface water or groundwater due to its moderate solubility and relatively low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitrotoluene is synthesized from o-nitrotoluene through a nitration process using mixed acid, typically a combination of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield. The nitration process involves the following steps:
Nitration of o-nitrotoluene: o-Nitrotoluene is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to produce this compound.
Separation and Purification: The crude product is then separated and purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the process efficiently. The use of microreactors has been explored to achieve precise temperature control and improve safety .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrotoluene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 2,6-dinitrobenzoic acid.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst, or iron filings with hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2,6-Diaminotoluene.
Oxidation: 2,6-Dinitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitrotoluene has several applications in scientific research and industry:
Comparison with Similar Compounds
2,6-Dinitrotoluene is one of the six isomers of dinitrotoluene. The most common isomers include:
2,4-Dinitrotoluene: Similar in structure but with nitro groups at the 2 and 4 positions.
3,5-Dinitrotoluene: Less commonly used but also an isomer with nitro groups at the 3 and 5 positions.
Uniqueness: this compound is unique due to its specific positioning of nitro groups, which influences its reactivity and applications. It is particularly favored in the production of toluene diisocyanate due to its higher reactivity compared to other isomers .
Properties
IUPAC Name |
2-methyl-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDKALNCIHHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
Record name | 2,6-DINITROTOLUENE | |
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Record name | 2,6-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID5020528 | |
Record name | 2,6-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow or brown to red solid; [ICSC] Pale yellow crystalline powder; [Alfa Aesar MSDS], YELLOW OR BROWN-TO-RED CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
Record name | 2,6-DINITROTOLUENE | |
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Boiling Point |
Decomposes (NTP, 1992), 285 °C, decomposes | |
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Flash Point |
404 °F (NTP, 1992), 404 °F (closed cup), 207 °C c.c., 404 °F | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 204 mg/L at 25 °C, Soluble in ethanol and chloroform, Solubility in water: very poor | |
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Density |
1.283 at 231.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2833 g/cu cm at 111 °C, Relative density (water = 1): 1.283 (liquid), 1.32 | |
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Vapor Density |
6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.28 | |
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Vapor Pressure |
0.018 mmHg at 68 °F (NTP, 1992), 0.000567 [mmHg], 5.67X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.4, 0.018 mmHg | |
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Record name | 2,6-DINITROTOLUENE | |
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URL | https://www.osha.gov/chemicaldata/441 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
2,6-DNT is potent hepatocarcinogen in Fischer 344 rats, whereas 2,4-dinitrotoluene is believed to be noncarcinogenic. Neither 2,6-DNT nor 2,4-dinitrotoluene is carcinogenic in the strain A mouse lung bioassay. The ip administration of 2,6-DNT or 2,4-dinitrotoluene (150 mg/kg each) to Fischer 344 rats resulted, after 24 hr, in covalent binding to DNA of the liver (131.1 to 259.9 pmol 2,6-DNT/mg DNA; 215.4 to 226.8 pmol 2,4-dinitrotoluene/mg DNA), and lower binding to DNA of the lung and the intestine (14.9 to 22.7 pmol 2,6-DNT/mg DNA; 45.0 to 75.0 pmol 2,6-DNT/mg DNA). Similar treatment of A/J mice resulted in lower binding in the liver (25.9 to 31.9 pmol 2,6-DNT/mg DNA; 42.6 to 58.9 pmol 2,4-dinitrotoluene/mg DNA), no detectable binding of 2,6-DNT in extrahepatic tissues and low amounts of binding of 2,4-dinitrotoluene to lung and intestinal DNA (9.7 to 39.0 pmol/mg DNA). Covalent binding of the noncarcinogenic isomeric 2,4-dinitrotoluene to DNA of various tissues of both species suggests that factors other than binding to DNA determine the ultimate carcinogenic effect of these cmpd., ... Sprague-Dawley female rats were exposed via gavage to one of five concentrations of one of five nitrotoluenes [2,4,6-trinitrotoluene (TNT), 2-amino-4,6-dinitrotoluene (2ADNT) 4-amino-2,6-dinitrotoulene (4ADNT), 2,4-dinitrotoluene (2,4DNT) and 2,6-dinitrotoluene (2,6DNT)] with necropsy and tissue collection at 24 or 48 hr. Gene expression profile results correlated well with clinical data and liver histopathology that lead to the concept that hematotoxicity was followed by hepatotoxicity. Overall, 2,4DNT, 2,6DNT and TNT had stronger effects than 2ADNT and 4ADNT. Common functional terms, gene expression patterns, pathways and networks were regulated across all nitrotoluenes. These pathways included NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling and metabolism of xenobiotics by cytochrome P450. One biological process common to all compounds, lipid metabolism, was found to be impacted both at the transcriptional and lipid production level. ... | |
Record name | 2,6-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow rhombic crystals, Yellow to red solid | |
CAS No. |
606-20-2 | |
Record name | 2,6-DINITROTOLUENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-Dinitrotoluene | |
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Record name | 2,6-Dinitrotoluene | |
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Record name | Benzene, 2-methyl-1,3-dinitro- | |
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Record name | 2,6-Dinitrotoluene | |
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Record name | 2,6-dinitrotoluene | |
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Record name | 2,6-DINITROTOLUENE | |
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Record name | 2,6-DINITROTOLUENE | |
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Record name | 2,6-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |
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Record name | 2,6-DINITROTOLUENE | |
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Melting Point |
151 °F (NTP, 1992), 66.0 °C, 66 °C, 151 °F | |
Record name | 2,6-DINITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0728 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,6-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/441 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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Top-N result to add to graph | 6 |
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